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1-Chloro-4-(indolinylsulfonyl)-2-methylbenzene
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Overview
Description
1-Chloro-4-(indolinylsulfonyl)-2-methylbenzene is an organic compound that features a benzene ring substituted with a chlorine atom, an indolinylsulfonyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(indolinylsulfonyl)-2-methylbenzene typically involves the sulfonylation of 1-chloro-2-methylbenzene with indoline-2-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(indolinylsulfonyl)-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-4-(indolinylsulfonyl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-4-(indolinylsulfonyl)-2-methylbenzene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The indolinylsulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structural features allow it to interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
1-Chloro-4-nitrobenzene: Similar in structure but with a nitro group instead of an indolinylsulfonyl group.
1-Chloro-4-methylbenzene: Lacks the indolinylsulfonyl group, making it less complex.
1-Chloro-4-(methylsulfonyl)benzene: Contains a methylsulfonyl group instead of an indolinylsulfonyl group.
Uniqueness: 1-Chloro-4-(indolinylsulfonyl)-2-methylbenzene is unique due to the presence of the indolinylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C15H14ClNO2S |
---|---|
Molecular Weight |
307.8 g/mol |
IUPAC Name |
1-(4-chloro-3-methylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C15H14ClNO2S/c1-11-10-13(6-7-14(11)16)20(18,19)17-9-8-12-4-2-3-5-15(12)17/h2-7,10H,8-9H2,1H3 |
InChI Key |
JPYCBUYWXRIBBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)Cl |
Origin of Product |
United States |
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